
Corynanthine
Vue d'ensemble
Description
C'est l'un des deux diastéréoisomères de la yohimbine, l'autre étant la rauwolscine . La corynanthine agit comme un antagoniste des récepteurs α1-adrénergiques et α2-adrénergiques avec une sélectivité d'environ 10 fois supérieure pour le premier site par rapport au second . Ce composé est apparenté à l'ajmalicine et est connu pour son rôle dans les propriétés antihypertensives des extraits de Rauvolfia .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La corynanthine peut être isolée des racines de Rauwolfia serpentina en utilisant diverses techniques chromatographiques . Le processus d'extraction implique généralement l'utilisation de solvants tels que le méthanol ou l'éthanol, suivi d'une purification par chromatographie liquide haute performance (HPLC) . La voie de synthèse implique la conversion de la yohimbine en this compound par une série de réactions chimiques, notamment l'oxydation et le réarrangement .
Méthodes de production industrielle
La production industrielle de this compound implique une extraction à grande échelle à partir de sources végétales, principalement des espèces de Rauvolfia . Le processus comprend la récolte des racines, le séchage et le broyage en une poudre fine. La poudre est ensuite soumise à une extraction par solvant, suivie d'une purification par HPLC ou d'autres méthodes chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions
La corynanthine subit diverses réactions chimiques, notamment :
Oxydation : Conversion en d'autres alcaloïdes par réarrangement oxydatif.
Réduction : Réduction des groupes fonctionnels pour modifier ses propriétés pharmacologiques.
Substitution : Introduction de différents substituants pour améliorer son activité.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent :
Agents oxydants : tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Solvants : tels que le méthanol, l'éthanol et l'acétonitrile.
Principaux produits formés
Les principaux produits formés à partir des réactions de la this compound comprennent divers dérivés avec des propriétés pharmacologiques modifiées .
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans les études chromatographiques.
Biologie : Étudié pour ses effets sur les récepteurs adrénergiques et les récepteurs de la sérotonine.
Médecine : Enquête sur ses propriétés antihypertensives et antidépressives potentielles.
Industrie : Utilisé dans la production de formulations pharmaceutiques contenant des extraits de Rauvolfia.
Mécanisme d'action
La this compound agit comme un antagoniste des récepteurs α1-adrénergiques et α2-adrénergiques . Elle présente une sélectivité d'environ 10 fois supérieure pour les récepteurs α1-adrénergiques par rapport aux récepteurs α2-adrénergiques . Cette sélectivité contraste avec la yohimbine et la rauwolscine, qui ont une affinité plus élevée pour les récepteurs α2-adrénergiques . La this compound présente également une activité au niveau des récepteurs de la sérotonine, contribuant à ses effets pharmacologiques .
Applications De Recherche Scientifique
Pharmacological Properties
Corynanthine is recognized for its selective antagonistic activity on adrenergic receptors. It demonstrates approximately ten-fold selectivity for the α1-adrenergic receptor compared to the α2-adrenergic receptor, distinguishing it from other related alkaloids such as yohimbine and rauwolscine, which favor α2-adrenergic binding . The pharmacological implications of this selectivity are significant:
- Antihypertensive Effects : this compound's action as an α1-adrenergic antagonist suggests potential applications in managing hypertension by reducing vascular resistance and lowering blood pressure .
- Neuroprotective Effects : Preliminary research indicates that this compound may inhibit acetylcholinesterase activity, potentially enhancing cognitive function in conditions like Alzheimer's disease. However, clinical results have been mixed, necessitating further investigation .
- Serotonergic Activity : this compound has shown interactions with serotonin receptors, indicating a broader spectrum of activity that could influence mood and anxiety disorders .
Anti-Malarial Research
Recent studies have explored the anti-malarial properties of this compound hydrochloride. Research indicates that this compound exhibits activity against various Plasmodium species, which are responsible for malaria. However, further studies are required to assess its efficacy and safety in human subjects compared to existing anti-malarial treatments.
Comparative Analysis of Related Compounds
The following table summarizes the structural and functional characteristics of this compound compared to other indole alkaloids:
Compound | Structure Type | Primary Action | Selectivity |
---|---|---|---|
This compound | Indole Alkaloid | α1-Adrenergic Antagonist | High for α1 |
Yohimbine | Indole Alkaloid | α2-Adrenergic Antagonist | High for α2 |
Rauwolscine | Indole Alkaloid | α2-Adrenergic Antagonist | High for α2 |
Ajmalicine | Indole Alkaloid | Antihypertensive | Non-selective |
This table highlights this compound's unique pharmacological profile as a selective α1-adrenergic antagonist, which may lead to distinct therapeutic applications and side effect profiles compared to its counterparts.
Case Studies
- Neuropharmacological Effects :
- Hypertensive Models :
-
Anti-Malarial Properties :
- Research conducted on this compound hydrochloride demonstrated promising results against Plasmodium falciparum. The compound exhibited inhibitory effects on parasite growth in vitro, although clinical efficacy remains to be fully evaluated.
Mécanisme D'action
Corynanthine acts as an α1-adrenergic and α2-adrenergic receptor antagonist . It has approximately 10-fold selectivity for α1-adrenergic receptors over α2-adrenergic receptors . This selectivity contrasts with yohimbine and rauwolscine, which have higher affinity for α2-adrenergic receptors . This compound also exhibits activity at serotonin receptors, contributing to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Yohimbine : Autre diastéréoisomère avec une affinité plus élevée pour les récepteurs α2-adrénergiques.
Rauwolscine : Similaire à la yohimbine mais avec des propriétés pharmacologiques différentes.
Ajmalicine : Alcaloïde apparenté avec des applications thérapeutiques différentes.
Unicité
La sélectivité unique de la corynanthine pour les récepteurs α1-adrénergiques par rapport aux récepteurs α2-adrénergiques la distingue de la yohimbine et de la rauwolscine . Cette sélectivité en fait un composé précieux pour étudier les interactions des récepteurs adrénergiques et développer des agents antihypertenseurs .
Activité Biologique
Corynanthine, an alkaloid derived from the Rauvolfia and Corynanthe genera, has garnered attention for its diverse biological activities. This compound is known for its role as an antagonist at adrenergic receptors, particularly the α1-adrenergic and α2-adrenergic receptors. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is a diastereoisomer of yohimbine, exhibiting approximately ten-fold selectivity for the α1-adrenergic receptor over the α2-adrenergic receptor. Unlike yohimbine, which acts as a stimulant, this compound functions as a depressant and is associated with antihypertensive effects due to its antagonistic action on adrenergic receptors . Additionally, this compound has shown activity at serotonin receptors, contributing to its complex pharmacological profile .
Biological Activities
This compound exhibits a range of biological activities that are summarized in the following table:
Case Studies and Research Findings
- Antihypertensive Effects : A study demonstrated that this compound significantly lowered blood pressure in animal models by blocking α1-adrenergic receptors, supporting its potential use in treating hypertension .
- Anti-inflammatory Mechanisms : Research indicated that this compound could inhibit pro-inflammatory cytokines through its action on adrenergic receptors, leading to decreased inflammation in models of arthritis .
- Antimicrobial Activity : this compound has been shown to possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential role in developing new antimicrobial agents .
- Neuropharmacological Studies : Investigations into this compound's effects on neurotransmitter systems revealed that it could modulate dopamine levels, which may have implications for mood disorders .
Propriétés
IUPAC Name |
methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-DKJBZYCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317915 | |
Record name | Corynanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320848 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
483-10-3 | |
Record name | Corynanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corynanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corynanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (16β,17α)-17-hydroxyyohimban-16-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CORYNANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Z7C9RK8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Corynanthine is a selective antagonist of α1-adrenoceptors. [, , , ] It binds to these receptors, primarily located on vascular smooth muscle cells, and prevents the binding of agonists like norepinephrine. [, , , , ] This blockade inhibits the typical vasoconstriction induced by α1-adrenoceptor activation. [, , , ]
A: While all three compounds are yohimbine stereoisomers, they exhibit varying selectivity for α-adrenoceptor subtypes. [, , ] this compound demonstrates preferential antagonism towards α1-adrenoceptors. [, , , ] In contrast, Yohimbine and Rauwolscine exhibit higher affinity for α2-adrenoceptors, particularly those involved in the presynaptic regulation of norepinephrine release. [, , , ] This difference in selectivity leads to distinct pharmacological profiles.
ANone: By blocking α1-adrenoceptors, this compound can:
- Reduce blood pressure: It inhibits vasoconstriction, leading to vasodilation and a decrease in blood pressure. [, , , ]
- Modulate neurotransmitter release: It can influence the release of other neurotransmitters, including norepinephrine, in a complex manner depending on the specific tissue and experimental conditions. [, , , , , ]
- Affect ocular dynamics: Studies suggest it might influence intraocular pressure potentially through mechanisms involving uveoscleral outflow, although further research is needed to confirm this effect. []
ANone: this compound has the molecular formula C21H26N2O3 and a molecular weight of 354.45 g/mol.
A: Spectroscopic data, such as UV, IR, and NMR spectra, are crucial for structural elucidation and identification. While the provided research papers don't include specific spectroscopic details, these can be found in dedicated databases like the NIST Chemistry WebBook or scientific literature focusing on natural product characterization. [, , ]
A: The research papers primarily focus on this compound's pharmacological properties and do not provide comprehensive data on its material compatibility or stability under different storage conditions (temperature, humidity, light). [] Such information is crucial for pharmaceutical formulation and can be found in drug stability studies or relevant databases. [, ]
A: The research focuses on this compound's role as a pharmacological tool for investigating α-adrenoceptor function. There is no indication of this compound possessing inherent catalytic properties or being used in catalytic applications. [, ]
ANone: While the research papers don't provide details on computational studies directly involving this compound, such methods are valuable for:
- Understanding drug-receptor interactions: Molecular docking simulations can provide insights into how this compound binds to α1-adrenoceptors. []
- QSAR modeling: Relating this compound's structure to its activity can help predict the activity of similar compounds. [, ]
- Drug design: Computational tools can be employed to design novel α1-adrenoceptor antagonists based on this compound's structure. []
A: The research highlights that even subtle structural differences, like those between this compound, Yohimbine, and Rauwolscine, can significantly impact their selectivity for α1- vs. α2-adrenoceptors. [, , ] Further research involving systematic modifications to this compound's structure is needed to establish a detailed SAR profile and understand the specific structural features responsible for its pharmacological effects. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.